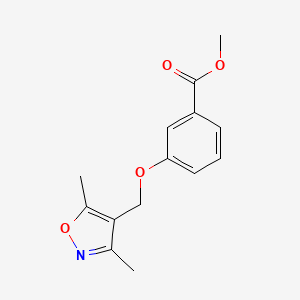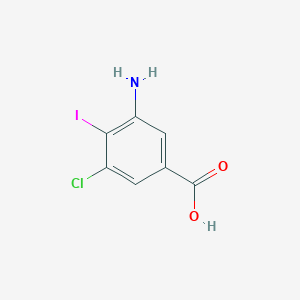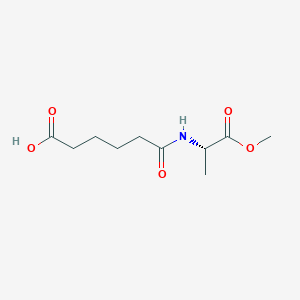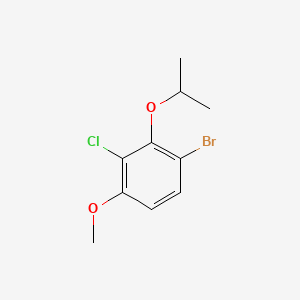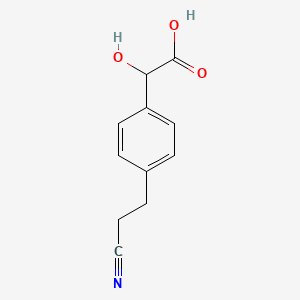
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for preparing (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide ion.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can undergo oxidation reactions to form carboxylic acids.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dilute hydrochloric acid or sodium hydroxide solution for hydrolysis.
Reduction: Lithium aluminum hydride for reduction to primary amines.
Substitution: Potassium cyanide in ethanolic solution for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several applications in scientific research:
作用機序
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the addition of hydride ions. The molecular targets and pathways involved in these reactions include the electrophilic carbon in the nitrile group and the nucleophilic hydride ions .
類似化合物との比較
Similar Compounds
Benzeneacetic acid, 4-(2-cyanoethyl)-α-hydroxy-: This compound shares a similar structure with (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile but differs in the position and nature of the substituents.
2-Hydroxy-2-methylpropanenitrile: Another nitrile compound with a hydroxy group, but with a different carbon skeleton.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-[4-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-6,10,13H,1-2H2,(H,14,15) |
InChIキー |
SMYDKMGSBBPLEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC#N)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


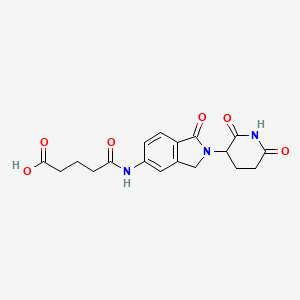
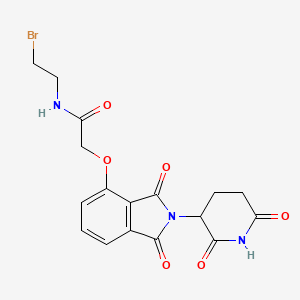
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
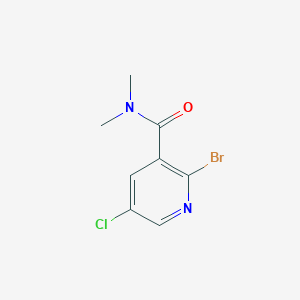
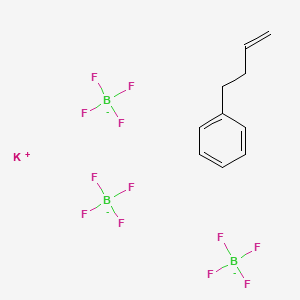
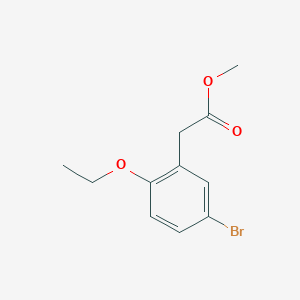
![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
